Cas no 268218-94-6 ((4-benzoylphenyl)boronic acid)

(4-Benzoylphenyl)boronic acid is a versatile boronic acid derivative widely utilized in organic synthesis and pharmaceutical research. Its key structural feature—a benzoyl group para to the boronic acid moiety—makes it a valuable building block for Suzuki-Miyaura cross-coupling reactions, enabling the formation of biaryl compounds with high efficiency. This compound exhibits good stability under standard conditions and demonstrates compatibility with a range of functional groups, enhancing its utility in complex molecule construction. Additionally, it serves as a precursor in the synthesis of advanced materials and bioactive molecules. Its well-defined reactivity and commercial availability further contribute to its prominence in synthetic chemistry applications.
(4-benzoylphenyl)boronic acid structure
(4-benzoylphenyl)boronic acid structure
商品名:(4-benzoylphenyl)boronic acid
CAS番号:268218-94-6
MF:C13H11BO3
メガワット:226.0356
MDL:MFCD05664212
CID:252161
PubChem ID:24874525

(4-benzoylphenyl)boronic acid 化学的及び物理的性質

名前と識別子

    • (4-Benzoylphenyl)boronic acid
    • 4-Benzoylphenylboronic acid
    • (p-Benzoylphenyl)boronic Acid
    • [4-(PHENYLCARBONYL)PHENYL]BORONIC ACID
    • 4-Benzoylbenzeneboronic acid
    • Boronic acid,B-(4-benzoylphenyl)-
    • tert-Butyl [(Boc-amino)(1H-pyrazol-1-yl)methylene]carbamate
    • 4-(Phenylcarbonyl)phenylboronic acid
    • Boronic acid, (4-benzoylphenyl)-
    • 4-Benzoylphenyl)boronic acid
    • p-benzoylphenylboronic acid
    • 4-benzoyl phenylboronic acid
    • 4-benzoyl phenyl boronic acid
    • C13H11BO3
    • CWMIVCCXDVRXST-UHFFFAOYSA-N
    • OR7150
    • ANW-
    • FT-0698133
    • 268218-94-6
    • EN300-7361331
    • 4-Benzoylphenylboronic acid, >=95%
    • GS-5629
    • AKOS004116285
    • SCHEMBL306551
    • AB22308
    • DTXSID50400697
    • CS-0020127
    • A818617
    • AM90082
    • (4-Benzoylphenyl)boronicacid
    • Piperidine, 3-(4-methyl-4H-1,2,4-triazol-3-yl)- (9CI)
    • SY101550
    • MFCD05664212
    • DB-067682
    • 4-Benzoylphenylboronic acid(Contains varying amounts of anhydride)
    • (4-benzoylphenyl)boronic acid
    • MDL: MFCD05664212
    • インチ: 1S/C13H11BO3/c15-13(10-4-2-1-3-5-10)11-6-8-12(9-7-11)14(16)17/h1-9,16-17H
    • InChIKey: CWMIVCCXDVRXST-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C([H])=C([H])C([H])=C([H])C=1[H])C1C([H])=C([H])C(B(O[H])O[H])=C([H])C=1[H]

計算された属性

  • せいみつぶんしりょう: 226.08000
  • どういたいしつりょう: 226.08
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 253
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • トポロジー分子極性表面積: 57.5
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.25±0.1 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 204-212 °C (lit.)
  • ふってん: 427.9°Cat760mmHg
  • フラッシュポイント: 212.6°C
  • 屈折率: 1.611
  • ようかいど: 極微溶性(0.29 g/l)(25ºC)、
  • PSA: 57.53000
  • LogP: 0.59740
  • ようかいせい: 未確定

(4-benzoylphenyl)boronic acid セキュリティ情報

  • 危害声明: Corrosive
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険物標識: C

(4-benzoylphenyl)boronic acid 税関データ

  • 税関コード:2931900090
  • 税関データ:

    中国税関番号:

    2931900090

    概要:

    その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

    要約:

    2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

(4-benzoylphenyl)boronic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBEB0862-5G
(4-benzoylphenyl)boronic acid
268218-94-6 95%
5g
¥ 1,339.00 2023-03-08
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R015557-1g
(4-benzoylphenyl)boronic acid
268218-94-6 98%
1g
¥79 2024-05-24
ChemScence
CS-0020127-25g
(4-Benzoylphenyl)boronic acid
268218-94-6 99.56%
25g
$423.0 2022-04-27
ChemScence
CS-0020127-5g
(4-Benzoylphenyl)boronic acid
268218-94-6 99.56%
5g
$85.0 2022-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1027914-100mg
(4-Benzoylphenyl)boronic acid
268218-94-6 98%
100mg
¥62 2023-04-14
TRC
B208643-250mg
4-Benzoylphenylboronic Acid
268218-94-6
250mg
$ 75.00 2023-04-19
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R015557-5g
(4-benzoylphenyl)boronic acid
268218-94-6 98%
5g
¥367 2024-05-24
eNovation Chemicals LLC
Y0991679-25g
4-Benzoylphenylboronic acid
268218-94-6 95%
25g
$400 2024-08-02
Chemenu
CM136931-10g
(4-Benzoylphenyl)boronic acid
268218-94-6 95%
10g
$153 2023-01-09
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B120030-1g
(4-benzoylphenyl)boronic acid
268218-94-6 95%
1g
¥198.90 2023-09-04

(4-benzoylphenyl)boronic acid 関連文献

(4-benzoylphenyl)boronic acidに関する追加情報

Introduction to (4-benzoylphenyl)boronic Acid (CAS No: 268218-94-6)

(4-benzoylphenyl)boronic acid, with the chemical identifier CAS No: 268218-94-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and materials science. This compound, characterized by its boronic acid functional group attached to a phenyl ring substituted with a benzoyl group, exhibits unique chemical properties that make it a valuable intermediate in various synthetic applications. The boronic acid moiety, in particular, is well-known for its role in Suzuki-Miyaura cross-coupling reactions, a pivotal transformation in modern organic synthesis that facilitates the formation of carbon-carbon bonds. This reaction is widely employed in the construction of complex molecular architectures, including those found in pharmaceuticals and agrochemicals.

The structure of (4-benzoylphenyl)boronic acid imparts both reactivity and stability, making it an attractive candidate for further functionalization. The benzoyl group contributes to the electronic environment of the boronic acid, influencing its reactivity in cross-coupling reactions and other transformations. Recent studies have highlighted the compound's utility in the synthesis of biaryl compounds, which are prevalent in many biologically active molecules. The ability to efficiently construct biaryl frameworks is crucial for drug discovery, as these structures often form the core of pharmacophores in therapeutic agents.

In the realm of pharmaceutical research, (4-benzoylphenyl)boronic acid has been explored as a key intermediate in the development of novel therapeutic agents. Its incorporation into drug candidates has shown promise in various therapeutic areas, including oncology and inflammation. For instance, researchers have utilized this compound to synthesize derivatives that exhibit inhibitory activity against specific enzymes implicated in disease pathways. The precision offered by boronic acid-based chemistry allows for the tailoring of molecular properties, enabling the design of compounds with enhanced selectivity and reduced side effects.

The role of (4-benzoylphenyl)boronic acid in materials science is equally noteworthy. Boronic acids are known for their ability to form coordination complexes with metals and other Lewis acids, leading to applications in catalysis and material design. In particular, this compound has been investigated for its potential use in organic electronics, where its ability to participate in cross-coupling reactions facilitates the synthesis of conjugated polymers and small-molecule semiconductors. These materials are essential components in next-generation electronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Advances in synthetic methodologies have further expanded the applications of (4-benzoylphenyl)boronic acid. Recent innovations in boronic acid chemistry have enabled more efficient and scalable synthesis routes, reducing costs and improving yields. These developments have made it more feasible to incorporate this compound into large-scale production processes for pharmaceuticals and advanced materials. Additionally, improvements in purification techniques have enhanced the purity of (4-benzoylphenyl)boronic acid, ensuring reliable performance in sensitive applications.

The future prospects for (4-benzoylphenyl)boronic acid are promising, with ongoing research aiming to uncover new applications and refine existing ones. As the demand for sophisticated organic compounds grows, particularly in drug discovery and advanced materials, compounds like this are expected to play an increasingly important role. Collaborative efforts between academia and industry are likely to drive innovation, leading to novel derivatives and applications that leverage the unique properties of this versatile compound.

In conclusion, (4-benzoylphenyl)boronic acid (CAS No: 268218-94-6) is a multifaceted compound with significant potential across multiple scientific disciplines. Its utility as an intermediate in pharmaceutical synthesis, its role in materials science, and its participation in cutting-edge chemical transformations underscore its importance. As research continues to evolve, it is anticipated that this compound will continue to be a cornerstone of innovation, contributing to advancements that benefit society.

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